molecular formula C10H13NO2 B499884 N-methyl-2-(2-methylphenoxy)acetamide

N-methyl-2-(2-methylphenoxy)acetamide

Cat. No.: B499884
M. Wt: 179.22g/mol
InChI Key: PJPUZWDCBFNFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features a phenoxyacetamide backbone, a scaffold known for its relevance in medicinal chemistry research due to its diverse biological potential . Phenoxy acetamide derivatives are frequently investigated for their pharmacological properties. The broader class of these compounds has been studied for various activities, including serving as anti-cancer agents, anti-mycobacterial agents, anti-inflammatory agents, and herbicidal agents . The specific substituents on the molecular framework, such as the methyl group on the phenoxy ring and the N-methyl acetamide moiety in this compound, are critical for determining its specific interactions and biological profile. Researchers utilize this and similar compounds as intermediates or core structures in the design and synthesis of novel bioactive molecules . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22g/mol

IUPAC Name

N-methyl-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)13-7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

PJPUZWDCBFNFAY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-methylphenoxy group in the target compound likely enhances lipophilicity, favoring membrane permeability compared to polar groups like sulfanyl () or sulfonamide ().

Synthetic Efficiency: Phenoxy acetamides with simpler substituents (e.g., ) achieve high yields (>85%) under mild conditions, whereas complex substituents (e.g., ’s Pritelivir) require multi-step protocols .

Biological Applications: Substituted phenoxy acetamides exhibit diverse activities: insecticidal (), anti-inflammatory (), and antiviral (). The target compound’s lack of direct activity data necessitates extrapolation from structural analogs.

Physicochemical Properties and Solubility Trends

  • Lipophilicity: The 2-methylphenoxy group increases logP values, favoring agrochemical applications (e.g., fenoxycarb-like activity) .

Pharmacological and Toxicological Considerations

  • Metabolic Stability : Methylation at the amide nitrogen (as in the target compound) may reduce metabolic degradation compared to unmethylated analogs (e.g., ’s derivatives) .

Preparation Methods

Nucleophilic Substitution of Chloroacetamide Derivatives

The most widely reported method involves the reaction of 2-chloro-N-methylacetamide with 2-methylphenol under basic conditions. This approach leverages a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion displaces the chloride group.

Procedure :

  • Reagent Preparation : 2-Methylphenol is deprotonated using potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction : 2-Chloro-N-methylacetamide is added to the phenoxide solution, followed by potassium iodide (KI) to enhance reactivity. The mixture is heated to 70°C for 4–24 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography or recrystallization.

Example :
In a documented protocol, 2-chloro-N-(3-pyridyl)acetamide reacted with 2-methylphenol in DMF/K₂CO₃/KI at 70°C for 24 hours, yielding 58% after column chromatography. Adapting this method for N-methylacetamide instead of pyridyl-substituted acetamide would follow analogous conditions.

Key Variables :

  • Solvent : DMF maximizes nucleophilicity, whereas methanol reduces yields (19% observed in methanol).

  • Catalyst : KI facilitates chloride displacement via a halide exchange mechanism.

  • Temperature : Prolonged heating (>12 hours) improves conversion but risks decomposition.

Alkylation of Hydroxyiminoacetamide Intermediates

An alternative route involves the alkylation of hydroxyiminoacetamide precursors, as demonstrated in fungicide synthesis.

Procedure :

  • Intermediate Synthesis : E-2-Hydroxyimino-N-methylacetamide is prepared via condensation of methylamine with α-ketoesters.

  • Alkylation : The hydroxyimino intermediate is treated with dimethyl sulfate (Me₂SO₄) in acetone under basic conditions (K₂CO₃) to introduce the methoxyimino group.

  • Phenoxy Introduction : The methoxyimino product undergoes coupling with 2-methylphenol via Mitsunobu or Ullmann-type reactions, though this step requires further optimization.

Example :
E-2-Hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide was methylated using Me₂SO₄/K₂CO₃ in acetone, achieving 94% yield after recrystallization. Adapting this for 2-methylphenol would necessitate analogous coupling conditions.

Isothiouronium Salt-Mediated Condensation

A patent describing Modafinil intermediates highlights the use of isothiouronium salts to form thioacetamides, which can be adapted for oxygen-based analogs.

Procedure :

  • Salt Formation : Diphenylmethanol reacts with thiourea in hydrobromic acid (HBr) to form an isothiouronium salt.

  • Condensation : The salt reacts with chloroacetamide in aqueous NaOH at 60–70°C, yielding diphenylmethylthioacetamide.

  • Modification : Replacing sulfur with oxygen would require substituting thiourea with phenol derivatives, though this remains hypothetical without explicit data.

Optimization of Reaction Conditions

Solvent and Base Selection

SolventBaseTemperatureYieldSource
DMFK₂CO₃70°C58%
MethanolK₂CO₃60°C19%
AcetoneK₂CO₃Room temp92%

DMF outperforms methanol due to superior solvation of ionic intermediates. Strong bases like NaOH in water are effective but may hydrolyze sensitive amides.

Catalytic Additives

Potassium iodide (KI) enhances reactivity in DMF by generating a more labile iodide intermediate. In contrast, reactions without KI show slower kinetics and lower yields.

Purification and Characterization

Purification Methods :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted phenol and chloroacetamide.

  • Recrystallization : Methanol/water mixtures produce high-purity crystals, as evidenced by melting points (81.5–83°C) and NMR data.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.29 (s, 3H, Ar-CH₃), 2.81 (d, 3H, N-CH₃), 3.89 (s, 3H, OCH₃), 6.71–7.31 (m, aromatic H).

  • LCMS : [M+H]⁺ at m/z 206.1 confirms molecular weight.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Nucleophilic SubstitutionShort reaction timeRequires toxic DMF58%
AlkylationHigh purityMulti-step synthesis92%
Isothiouronium AdaptationScalableHypothetical for oxygen analogsN/A

Industrial Applications and Scalability

The nucleophilic substitution route is favored for scale-up due to its simplicity, though solvent recovery (DMF) poses environmental challenges. Patent data from Modafinil synthesis demonstrates kilogram-scale production using analogous methods , suggesting viability for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.